molecular formula C26H19FN2O6S B6015069 4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID

4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID

Cat. No.: B6015069
M. Wt: 506.5 g/mol
InChI Key: TXNHGAPOKDSJCJ-UDWIEESQSA-N
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Description

4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a diazinane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Synthesis of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the fluorophenyl intermediate.

    Formation of the diazinane ring: The fluorophenyl intermediate is then reacted with thiourea and other reagents under controlled conditions to form the diazinane ring.

    Coupling with methoxyphenol: The diazinane intermediate is coupled with 2-methoxyphenol using a suitable coupling agent to form the methoxyphenoxy intermediate.

    Final coupling with benzoic acid: The methoxyphenoxy intermediate is finally coupled with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Shares the fluorophenyl group but lacks the diazinane and methoxyphenoxy moieties.

    2-Methoxybenzoic acid: Contains the methoxyphenoxy group but lacks the fluorophenyl and diazinane moieties.

    Thiourea derivatives: Share the thiourea functional group but differ in overall structure.

Uniqueness

4-[(4-{[(5E)-1-(4-Fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

4-[[4-[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O6S/c1-34-22-13-16(4-11-21(22)35-14-15-2-5-17(6-3-15)25(32)33)12-20-23(30)28-26(36)29(24(20)31)19-9-7-18(27)8-10-19/h2-13H,14H2,1H3,(H,32,33)(H,28,30,36)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHGAPOKDSJCJ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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